molecular formula C22H29ClN6O4 B6485694 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941965-71-5

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6485694
CAS No.: 941965-71-5
M. Wt: 477.0 g/mol
InChI Key: FUIISNKMZALUJW-UHFFFAOYSA-N
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Description

The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative featuring a 4-chlorophenoxypropyl chain, a 4-ethylpiperazine substituent, and methyl groups at positions 1 and 3 of the purine core.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O4/c1-4-27-9-11-28(12-10-27)21-24-19-18(20(31)26(3)22(32)25(19)2)29(21)13-16(30)14-33-17-7-5-15(23)6-8-17/h5-8,16,30H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIISNKMZALUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The target compound’s key substituents include:

  • 4-Chlorophenoxy group: Enhances lipophilicity and may improve receptor binding via halogen interactions.
  • 4-Ethylpiperazine : Increases solubility and modulates pharmacokinetics compared to unsubstituted piperazine.
  • Methyl groups at positions 1 and 3 : Likely stabilize the purine scaffold against metabolic degradation.

Table 1: Structural Comparison with Analogues

Compound Name / ID Key Substituents Molecular Weight Notable Properties / Activity
Target Compound 4-Cl-phenoxy, 4-ethylpiperazine, 1,3-dimethyl ~507.9 g/mol* Not explicitly reported; inferred from analogues
2-methylphenoxy, 4-methylpiperazine ~493.9 g/mol Improved lipophilicity vs. target
4-methoxyphenoxy, piperazine (unsubstituted) ~488.9 g/mol Reduced steric hindrance
Indole-hydrazinyl, 3-methyl 509.9 g/mol Potential kinase inhibition (structural analogy)
(Compound 11b) Trisubstituted purine (specific groups undisclosed) ~450–500 g/mol GI50: 0.7–1.5 µM (cytotoxicity)

*Calculated based on molecular formula.

Pharmacological Activity

  • Cytotoxicity : Purine derivatives like those in exhibit cytotoxic activity linked to Abl kinase inhibition, with GI50 values in the low µM range . The target compound’s 4-ethylpiperazine group may enhance cellular uptake compared to unsubstituted piperazine analogues (e.g., ), though direct activity data is lacking.
  • Enzyme Inhibition: highlights purine-based PDK1/IRAK inhibitors with nanomolar IC50 values. The ethylpiperazine moiety in the target compound could mimic these effects, but potency may vary with halogen placement (4-Cl vs. 3-Cl in ) .

Electrochemical Behavior

demonstrates that purine derivatives (e.g., theophylline) exhibit pH-dependent oxidation peaks.

Key Research Findings and Gaps

  • Structural Advantages: The 4-chlorophenoxy and ethylpiperazine groups likely confer superior binding affinity and metabolic stability compared to methoxy or methyl-substituted analogues (e.g., and ) .
  • Activity Gaps : While provides cytotoxicity benchmarks for purine derivatives, the target compound’s specific IC50/GI50 values remain unstudied.
  • Synthetic Feasibility : and suggest that nitrogen-rich scaffolds (e.g., benzimidazoles, purines) are synthetically accessible, but the target compound’s complex substituents may require advanced techniques like those described in (SHELX refinement) .

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